N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide: is an organic compound with the molecular formula C16H25NO4S and a molecular weight of 327.44 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with two methoxy groups at the 3 and 4 positions, and an N-cyclohexyl-N-ethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzenesulfonyl chloride and N-cyclohexyl-N-ethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Procedure: The N-cyclohexyl-N-ethylamine is added dropwise to a solution of 3,4-dimethoxybenzenesulfonyl chloride in the solvent, with continuous stirring. The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic reaction.
Workup: After the reaction is complete, the mixture is washed with water and the organic layer is separated. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling of large quantities of starting materials and solvents.
Automated Systems: Use of automated systems for precise control of reaction conditions.
Purification: Large-scale purification techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways.
Effects: The interaction leads to the modulation of biochemical processes, resulting in the observed biological effects.
Comparison with Similar Compounds
N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide can be compared with other sulfonamide derivatives:
N-cyclohexyl-N-methyl-3,4-dimethoxybenzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.
N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide: Similar structure but with only one methoxy group.
N-cyclohexyl-N-ethyl-3,5-dimethoxybenzenesulfonamide: Similar structure but with methoxy groups at the 3 and 5 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamide derivatives.
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-4-17(13-8-6-5-7-9-13)22(18,19)14-10-11-15(20-2)16(12-14)21-3/h10-13H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHOZAXLIFAWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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